Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)-: is a chemical compound characterized by a benzene ring substituted with a sulfonic acid group, an amino group at the 3-position, and a tetradecyloxy group at the 4-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzenesulfonic acid as the core structure.
Alkoxylation: The tetradecyloxy group at the 4-position is introduced through a reaction with tetradecyl alcohol under specific conditions.
Industrial Production Methods: Industrial production involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product.
Types of Reactions:
Oxidation: Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different chemical properties.
Substitution: Substitution reactions at the benzene ring can introduce new functional groups, altering the compound's reactivity and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Typical reducing agents are hydrogen gas and metal hydrides.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Benzenesulfonic acid derivatives, sulfones, and sulfoxides.
Reduction: Amines and amides.
Substitution: Halogenated benzenes and nitrobenzenes.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The sulfonic acid group can engage in hydrogen bonding, while the amino group can participate in various biochemical interactions. The tetradecyloxy group enhances the compound's lipophilicity, affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Benzenesulfonic acid, 3-amino-4-methoxy-
Benzenesulfonic acid, 4-(dodecyloxy)-
Benzenesulfonic acid, 3-nitro-4-(tetradecyloxy)-
Uniqueness: The presence of the tetradecyloxy group distinguishes this compound from others, providing unique chemical and physical properties that can be leveraged in various applications.
Benzenesulfonic acid, 3-amino-4-(tetradecyloxy)- in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
67990-09-4 |
---|---|
Molecular Formula |
C20H35NO4S |
Molecular Weight |
385.6 g/mol |
IUPAC Name |
3-amino-4-tetradecoxybenzenesulfonic acid |
InChI |
InChI=1S/C20H35NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-20-15-14-18(17-19(20)21)26(22,23)24/h14-15,17H,2-13,16,21H2,1H3,(H,22,23,24) |
InChI Key |
MFFSQRHEURWEHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.